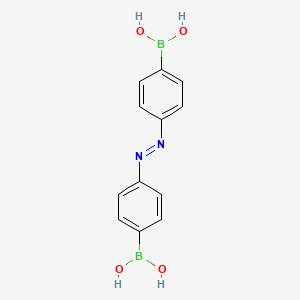

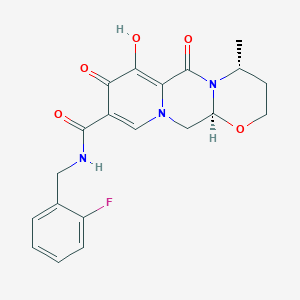

![molecular formula C32H26F3N3O7 B1145484 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

BIX-01338 hydrate primarily targets histone lysine methyltransferases (HKMTs) , specifically inhibiting the enzyme G9a . HKMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to lysine residues on histone proteins, which can either activate or repress gene transcription .

Mode of Action

BIX-01338 hydrate interacts with its target by binding to the active site of G9a, thereby inhibiting its methyltransferase activity . This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with gene repression . As a result, genes that were previously silenced by H3K9 methylation may become reactivated.

Biochemical Pathways

The inhibition of G9a by BIX-01338 hydrate affects several biochemical pathways, particularly those involved in epigenetic regulation . By preventing H3K9 methylation, BIX-01338 hydrate can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This can lead to changes in cellular behavior and function, potentially reversing abnormal gene silencing seen in various diseases, including cancer .

Pharmacokinetics

The pharmacokinetic profile of BIX-01338 hydrate includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on BIX-01338 hydrate’s ADME properties are limited, general characteristics can be inferred based on its chemical structure. The compound is likely to be absorbed and distributed effectively due to its moderate molecular weight and solubility in DMSO . Metabolism may involve hepatic enzymes, and excretion is expected to occur via renal and biliary routes. These properties collectively impact its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, BIX-01338 hydrate’s inhibition of G9a leads to decreased H3K9 methylation . This results in the reactivation of previously silenced genes, which can induce changes in cell cycle progression, promote apoptosis in cancer cells, and enhance differentiation in stem cells . These effects make BIX-01338 hydrate a promising compound for research in cancer therapy and regenerative medicine.

Action Environment

The efficacy and stability of BIX-01338 hydrate can be influenced by various environmental factorsTemperature, pH, and light exposure are critical for maintaining its stability . The compound should be stored at -20°C, away from moisture and light, to preserve its activity . Additionally, the presence of certain solvents, such as DMSO, can enhance its solubility and bioavailability, which is crucial for its effective use in experimental settings .

生化学分析

Biochemical Properties

BIX-01338 hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone lysine methyltransferase . This interaction involves enzymes such as PRMT1, SET7/9, G9a, and SUV39H1 . The nature of these interactions is competitive, with BIX-01338 hydrate acting as a SAM-competitive inhibitor .

Cellular Effects

BIX-01338 hydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the growth of mES, MEF, and HeLa cells .

Molecular Mechanism

The molecular mechanism of action of BIX-01338 hydrate involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level by inhibiting a broad-spectrum of histone methyltransferases .

Metabolic Pathways

BIX-01338 hydrate is involved in metabolic pathways related to histone methylation . It interacts with enzymes such as PRMT1, SET7/9, G9a, and SUV39H1

化学反応の分析

BIX-01338 (水和物)は、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物に酸素を付加するか、または水素を削除する反応です。

還元: この反応は、化合物に水素を付加するか、または酸素を削除する反応です。

置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団で置換する反応です。

これらの反応で一般的に使用される試薬と条件

準備方法

特性

IUPAC Name |

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPCGBKXOESTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F3N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。